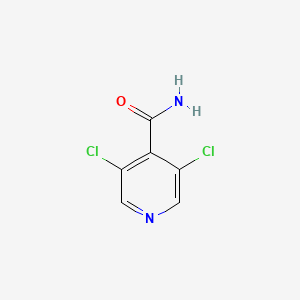

3,5-Dichloroisonicotinamide

Description

Historical Context and Significance of Isonicotinamide (B137802) Derivatives in Organic Chemistry Research

Isonicotinamide, the parent amide of isonicotinic acid, and its derivatives are a cornerstone of heterocyclic chemistry. smolecule.com Their significance stems from their versatile chemical reactivity and their prevalence in biologically active molecules. Historically, research into nicotinamide (B372718) (vitamin B3) and its isomer, isonicotinamide, paved the way for the discovery of their crucial roles in biochemical pathways, primarily as components of the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide). arkat-usa.org

In organic chemistry research, isonicotinamide derivatives serve as indispensable building blocks. The pyridine (B92270) ring, an electron-deficient system, coupled with the amide group, provides multiple sites for chemical modification. This has enabled the synthesis of vast libraries of compounds with diverse functionalities. chemsrc.com Researchers have explored these derivatives for a wide range of applications, leveraging their ability to form hydrogen bonds and coordinate with metal ions. This has led to their use in the development of supramolecular structures, polymers, and cocrystals, where the physical properties of materials can be precisely tuned. nih.gov

Furthermore, the isonicotinamide scaffold is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is recurrently found in potent, biologically active compounds. Derivatives have been synthesized and investigated for their potential antimicrobial, antifungal, anticancer, and anti-inflammatory properties. smolecule.comarkat-usa.orgontosight.aiontosight.ai The ability to systematically modify the isonicotinamide core allows chemists to conduct structure-activity relationship (SAR) studies, optimizing compounds for enhanced efficacy and selectivity.

Current Research Trajectories and Unaddressed Questions Pertaining to 3,5-Dichloroisonicotinamide

Current research on this compound appears to be focused on its utility as a reactive intermediate for the synthesis of more complex molecules rather than on the properties of the compound itself. The two chlorine atoms on the pyridine ring are electron-withdrawing, which activates the ring and makes the chlorine atoms potential leaving groups for nucleophilic substitution reactions.

Despite these applications, several questions regarding this compound remain largely unaddressed in the scientific literature. There is a noticeable lack of studies focusing on:

Optimized Synthesis: While general methods for halogenating pyridines exist, specific high-yield, scalable synthetic routes directly to this compound are not widely reported.

Reactivity Profile: A systematic investigation of its reactivity with various nucleophiles and under different reaction conditions (e.g., cross-coupling reactions) has not been comprehensively documented. Understanding the regioselectivity of reactions—whether one chlorine atom is more reactive than the other—is a key area for future study.

Physicochemical Properties: Detailed experimental data on its solubility, stability, and crystalline structure are sparse.

Biological Activity: Unlike many other isonicotinamide derivatives, the intrinsic biological activity of this compound itself has not been a major focus of research.

The current trajectory suggests that its primary value is as a robust building block, but a deeper understanding of the compound's fundamental chemistry could unlock new applications.

Foundational Methodological Frameworks for Investigating Halogenated Nicotinamide Compounds

The investigation of halogenated nicotinamide compounds like this compound relies on a well-established set of synthetic and analytical methodologies.

Synthesis and Functionalization: The synthesis of halogenated pyridines is challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to standard electrophilic aromatic substitution. ambeed.com Methodologies to overcome this include:

Direct Halogenation: This often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and can result in mixtures of isomers. ambeed.com

Sandmeyer-type Reactions: Starting from an aminopyridine, diazotization followed by treatment with a halide source can introduce a halogen at a specific position.

Modern Selective Methods: More recent strategies offer greater control over regioselectivity. These include using pyridine N-oxides to direct halogenation to the 4-position or employing specially designed phosphine (B1218219) reagents that temporarily add to the 4-position, allowing for subsequent displacement by a halide. acs.org

Once the halogenated scaffold is obtained, the chlorine atoms can be replaced or used as handles for further modification through various reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse functional groups.

Characterization and Analysis: A suite of analytical techniques is employed to confirm the structure and purity of these compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure, confirming the position of substituents on the pyridine ring.

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the amide C=O and N-H stretches and C-Cl bonds.

Melting Point Analysis: A sharp melting point range indicates the purity of the crystalline solid.

Computational Chemistry: Techniques like Density Functional Theory (DFT) are increasingly used to predict molecular geometry, electronic properties (such as orbital energies), and reactivity, providing insights that complement experimental findings.

These methodological frameworks provide the necessary tools for both synthesizing novel halogenated nicotinamides and thoroughly characterizing their chemical nature.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHSBXCQUJESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloroisonicotinamide

Established Synthetic Routes to the 3,5-Dichloroisonicotinamide Scaffold

Established methods for the synthesis of this compound primarily involve the transformation of precursor compounds such as other chlorinated nicotinamide (B372718) isomers or nicotinonitrile derivatives.

Preparation Methods from Precursor Compounds

One potential pathway for the synthesis of this compound involves the hydrolysis of 3,5-dichloro-4-cyanopyridine. This reaction is a common method for converting a nitrile group to a primary amide. The process typically involves treating the cyanopyridine derivative with a strong acid or base in an aqueous medium.

Optimization of Reaction Conditions and Yields for Synthetic Efficiency

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. Key factors that are typically manipulated to improve yields and reaction times include temperature, reaction time, the choice of solvent, and the nature and concentration of catalysts and reagents.

For the hydrolysis of a potential 3,5-dichloro-4-cyanopyridine precursor, the choice between acidic or basic conditions would significantly impact the reaction rate and the formation of byproducts. For instance, strong acid hydrolysis might require elevated temperatures and could lead to the formation of the corresponding carboxylic acid as an impurity. Conversely, basic hydrolysis, for example using sodium hydroxide, might proceed under milder conditions but could also lead to the formation of the carboxylate salt. The optimal conditions would need to be determined empirically to maximize the yield of this compound.

The following table illustrates a hypothetical optimization of the hydrolysis of 3,5-dichloro-4-cyanopyridine.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (conc.) | Water | 100 | 6 | 75 |

| 2 | NaOH (10 M) | Water/Ethanol | 80 | 4 | 82 |

| 3 | H₂O₂/NaOH | Water | 60 | 3 | 88 |

| 4 | HCl (conc.) | Acetic Acid | 110 | 8 | 70 |

This is a hypothetical data table for illustrative purposes.

Development of Novel Synthetic Approaches

Recent advancements in organic synthesis have paved the way for the development of more efficient, selective, and sustainable methods for the preparation of polysubstituted pyridine (B92270) systems like this compound.

Transition-Metal Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and offer a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of nicotinamide derivatives, palladium-catalyzed amidation reactions could be employed. For instance, the coupling of a 3,5-dichloropyridine-4-carbonyl chloride with an ammonia source in the presence of a suitable palladium catalyst and ligand could provide a direct route to this compound.

The choice of ligand is crucial in such reactions as it influences the catalyst's activity, stability, and selectivity. A variety of phosphine-based ligands, such as triphenylphosphine or bidentate ligands like BINAP, could be screened to optimize the reaction.

Below is a hypothetical data table showcasing the optimization of a palladium-catalyzed amidation reaction.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | PdCl₂(PPh₃)₂ | - | NaOtBu | THF | 80 | 78 |

| 4 | Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 100 | 92 |

This is a hypothetical data table for illustrative purposes.

Regioselective Synthesis Strategies for Polysubstituted Pyridine Systems

The synthesis of specifically substituted pyridines, such as the 3,5-dichloro-4-amido pattern, requires precise control over the regioselectivity of the reactions. Strategies for achieving such selectivity often involve directed ortho-metalation, where a functional group on the pyridine ring directs the deprotonation to an adjacent position, or the use of pre-functionalized pyridine rings where the existing substituents dictate the position of further modifications.

For example, starting with a 3,5-dichloropyridine, a regioselective functionalization at the 4-position is necessary. This could potentially be achieved through a halogen-metal exchange followed by quenching with a suitable electrophile to introduce a group that can be subsequently converted to the amide functionality. The choice of organometallic reagent and reaction conditions is critical to ensure the desired regioselectivity and avoid side reactions.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this can be achieved through several approaches.

The use of sustainable solvents is a key aspect of green chemistry. Replacing hazardous solvents like chlorinated hydrocarbons or aromatic solvents with greener alternatives such as water, ethanol, or bio-based solvents like Cyrene can significantly improve the environmental profile of a synthesis. mdpi.com

Biocatalysis offers another promising avenue for the sustainable synthesis of nicotinamides. acs.orgrsc.orgresearchgate.netnih.govresearchgate.net Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous media. For the synthesis of this compound, a nitrile hydratase could potentially be used for the direct conversion of 3,5-dichloro-4-cyanopyridine to the desired amide, avoiding the use of harsh chemical reagents.

The development of catalytic processes, particularly those using earth-abundant and non-toxic metals, is also a central tenet of green chemistry. Exploring iron or copper-based catalysts for the synthetic steps could provide more sustainable alternatives to precious metal catalysts like palladium.

Functional Group Interconversions and Modifications on the this compound Core

The chemical reactivity of the this compound core allows for selective transformations at both the pyridine ring and the amide moiety. These modifications are crucial for the development of new chemical entities with tailored properties.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes the 3- and 5-positions susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone for introducing a variety of functional groups onto the heterocyclic core.

One of the most common transformations is the selective displacement of one of the chloro substituents by a nucleophile. The reaction of a related compound, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, with (R)- and (S)-1,3-dimethylpiperazine in tetrahydrofuran at room temperature demonstrates the feasibility of such substitutions, yielding the corresponding monosubstituted products in good yields (70% and 68%, respectively) mdpi.com. This suggests that similar reactions can be applied to this compound to introduce amine functionalities.

The reaction conditions for SNAr on dichloropyridine systems are critical for controlling the degree of substitution. For instance, the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with an excess of piperazine in methanol at room temperature selectively yields the mono-substituted product. In contrast, conducting the reaction at a higher temperature can lead to a mixture of mono- and di-substituted products mdpi.comresearchgate.net. This highlights the ability to selectively functionalize the this compound core by careful control of reaction parameters.

The following table summarizes representative nucleophilic aromatic substitution reactions on dichlorinated heterocyclic systems, which are analogous to potential reactions of this compound.

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | (R)-1,3-dimethylpiperazine | (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 70 | mdpi.com |

| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | (S)-1,3-dimethylpiperazine | (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 68 | mdpi.com |

| 4,5-dichloro-3H-1,2-dithiol-3-one | Piperazine | 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | High | mdpi.comresearchgate.net |

Modifications of the Amide Group

The carboxamide functional group of this compound offers another avenue for chemical modification. One significant transformation is the dehydration of the primary amide to a nitrile. This conversion is a valuable tool in organic synthesis as the cyano group can be further transformed into other functionalities. Common dehydrating agents for this purpose include phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3) libretexts.orgresearchgate.net. More modern methods also utilize transition metal catalysts researchgate.net.

The reaction typically involves heating the amide with the dehydrating agent, often in the presence of a base or a solvent that can facilitate the removal of water. The resulting 3,5-dichloroisonicotinonitrile would be a key intermediate for the synthesis of compounds where a nitrogen-containing group other than an amide is desired.

Below is a table illustrating common reagents used for the dehydration of primary amides to nitriles.

| Reagent(s) | General Conditions | Reference |

| Thionyl chloride (SOCl2) | Often used with a base like pyridine | libretexts.org |

| Phosphorus pentoxide (P2O5) | Typically requires heating | libretexts.orgresearchgate.net |

| Phosphorus oxychloride (POCl3) | Can be used with a base | libretexts.org |

| Ethyl dichlorophosphate/DBU | Mild conditions | researchgate.net |

Furthermore, the amide bond itself can be a site for further reactions. For instance, coupling of the amide with other molecules can be achieved. An example of such a transformation involves the reaction of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-piperazine using coupling agents like 1-ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to form a new amide bond organic-chemistry.org. This type of chemistry could be employed to modify the amide nitrogen of this compound after a primary transformation like reduction to the corresponding amine.

Reactivity Studies and Mechanistic Investigations of 3,5 Dichloroisonicotinamide

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring system, in general, exhibits significantly lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. ppublishing.orgrsc.orgchemicalbook.com The nitrogen atom's electronegativity decreases the electron density of the aromatic π-system. Furthermore, under the acidic conditions often required for EAS reactions (such as nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making electrophilic attack even more challenging. ppublishing.org

In the case of 3,5-dichloroisonicotinamide, the pyridine ring is exceptionally deactivated towards electrophilic aromatic substitution. This is due to the cumulative electron-withdrawing effects of three substituents:

The heterocyclic nitrogen atom.

Two chlorine atoms at the 3- and 5-positions, which are deactivating through their inductive effect.

The isonicotinamide (B137802) group at the 4-position.

Electrophilic attack on an unsubstituted pyridine ring, when forced under vigorous conditions, typically occurs at the 3-position (meta-position), as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen. rsc.orgchemicalbook.com In this compound, the 3- and 5-positions are already occupied by chlorine atoms. The remaining positions are the 2- and 6-positions. These positions are ortho to the deactivating nitrogen atom and are therefore strongly deactivated.

Consequently, electrophilic aromatic substitution on the pyridine ring of this compound is not a synthetically viable reaction and requires extremely harsh conditions with little to no yield of desired products. Any potential substitution would be expected to be non-selective and produce a mixture of products, if any reaction occurs at all. Research on EAS reactions of similarly deactivated pyridine systems is scarce due to these inherent reactivity challenges.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Substituents

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic and heteroaromatic systems, particularly those bearing good leaving groups like halogens. organic-chemistry.org The pyridine ring is inherently electron-deficient and is thus activated towards nucleophilic attack, especially at the positions ortho (2,6) and para (4) to the ring nitrogen. organic-chemistry.orgmasterorganicchemistry.com

The reactivity of this compound towards nucleophiles is significantly enhanced by the presence of multiple electron-withdrawing groups. The ring nitrogen, the two chlorine atoms, and the carboxamide group at the C-4 position all contribute to lowering the electron density of the pyridine ring, making it a strong electrophile. This high degree of activation facilitates the attack of nucleophiles and the subsequent displacement of the chloride ions.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the electron-withdrawing substituents. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R-NH₂ | 3-Amino-5-chloroisonicotinamide / 3,5-Diaminoisonicotinamide |

| Alkoxide | R-ONa | 3-Alkoxy-5-chloroisonicotinamide / 3,5-Dialkoxyisonicotinamide |

| Thiolate | R-SNa | 3-(Alkylthio)-5-chloroisonicotinamide / 3,5-Bis(alkylthio)isonicotinamide |

Note: The regioselectivity and extent of substitution (mono- vs. di-substitution) would depend on the reaction conditions and the nature of the nucleophile.

Cross-Coupling Reactions and Their Regioselectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used in the functionalization of heteroaromatic compounds. researchgate.net For dihalogenated pyridines, these reactions offer the potential for selective mono-functionalization, leaving a remaining halogen for subsequent transformations.

Suzuki-Miyaura Coupling with Aryl Boronic Acids (e.g., related to 2,6-dichloronicotinamide)

The Suzuki-Miyaura reaction couples an organoboron compound (like an aryl boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov The regioselectivity of mono-coupling on dihalopyridines is a critical aspect, often influenced by the electronic and steric environment of the carbon-halogen bonds.

While specific studies on this compound are not prevalent, extensive research on related dichlorinated heterocycles provides significant insight into the expected reactivity. For instance, in the Suzuki-Miyaura alkylation of 2,6-dichloropyridines, optimized conditions have been developed to achieve exhaustive dialkylation, demonstrating the reactivity of both C-Cl bonds in that system. researchgate.net

In the case of 3,5-disubstituted systems, the two chlorine atoms are electronically equivalent. However, the presence of the amide group at C-4 could subtly influence the reactivity of the adjacent C-3 and C-5 positions. More significantly, the choice of palladium catalyst, and particularly the phosphine (B1218219) ligand, can play a crucial role in controlling regioselectivity. Studies on 3,5-dichloropyridazines, a closely related diazine system, have shown that the site of Suzuki coupling can be switched between the 3- and 5-positions by simply changing the ligand. ppublishing.orgebi.ac.ukwikipedia.org For example, using a dppf-based catalyst favored coupling at the C3 position, whereas a Q-Phos-based catalyst promoted reaction at the C5 position. ebi.ac.uk This ligand-dependent selectivity suggests that a similar strategy could be employed for the selective functionalization of this compound.

Table 2: Ligand-Dependent Regioselectivity in Suzuki Coupling of 3,5-Dichloropyridazine (Illustrative Example)

| Ligand | Catalyst System | Major Product | Reference |

|---|---|---|---|

| dppf | Pd(OAc)₂/Cs₂CO₃ | C3-arylation | ebi.ac.uk |

Other Palladium-Catalyzed Coupling Reactions for Pyridine Derivatives

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are applicable to the functionalization of dichloropyridines. These include:

Stille Coupling: Utilizes organotin reagents.

Negishi Coupling: Employs organozinc reagents.

Kumada Coupling: Uses Grignard (organomagnesium) reagents.

Heck Coupling: Couples the halide with an alkene. escholarship.org

Sonogashira Coupling: Involves the coupling with a terminal alkyne. escholarship.org

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond with an amine.

The regioselectivity in these reactions on dihalopyridines is also a subject of intensive study. For 2,4-dichloropyridines, the conventional reactivity favors the C-2 position due to its proximity to the nitrogen atom. However, catalyst systems, often involving sterically hindered N-heterocyclic carbene (NHC) ligands, have been developed to reverse this selectivity and favor coupling at the C-4 position. acs.org This demonstrates that catalyst control can override the intrinsic electronic preferences of the substrate. For this compound, it is expected that similar catalyst-controlled strategies could be used to achieve selective mono-functionalization at either the C-3 or C-5 position.

Mechanistic Elucidation of Site-Selective Functionalization

The site-selectivity in palladium-catalyzed cross-coupling reactions of dihaloheteroarenes is determined primarily by the relative rates of oxidative addition of the Pd(0) catalyst to the different carbon-halogen (C-X) bonds. researchgate.netnih.gov Several factors influence this crucial step:

Electronic Effects: The oxidative addition is generally favored at the more electron-deficient carbon atom. In pyridine systems, the C-2 and C-4 positions are more electron-deficient than C-3, often leading to preferential reaction at these sites. chemicalbook.com For this compound, the electronic difference between the C-3 and C-5 positions is minimal.

Steric Effects: Sterically hindered positions may react slower. The choice of a bulky phosphine ligand on the palladium catalyst can amplify these steric differences, allowing for selective reaction at the less hindered C-X bond.

Ligand Effects: The nature of the ligand bound to the palladium center is paramount. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can modify the steric and electronic properties of the catalyst, altering its intrinsic reactivity and selectivity. acs.orgmdpi.comacs.org As seen with 3,5-dichloropyridazines, ligand choice can completely reverse the site of reaction. ebi.ac.uk

Catalyst Speciation: The nature of the active catalytic species—whether it is a mononuclear palladium complex, a palladium cluster, or palladium nanoparticles—can also influence the regiochemical outcome. Different catalyst species can exhibit different intrinsic selectivities. acs.org

The general catalytic cycle involves: 1) Oxidative addition of the Pd(0) catalyst to the C-Cl bond, 2) Transmetalation of the organic group from the coupling partner (e.g., boronic acid) to the palladium center, and 3) Reductive elimination of the coupled product, regenerating the Pd(0) catalyst. nih.gov By carefully selecting the ligand, base, solvent, and temperature, one can modulate the relative rates of these steps for the two different C-Cl bonds, thereby achieving high site-selectivity.

Reactions Involving the Amide Moiety (e.g., amidation chemistry)

The isonicotinamide moiety in this compound possesses a reactive primary amide functional group that can undergo a variety of chemical transformations. These reactions provide avenues for further derivatization of the molecule.

Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid (3,5-dichloroisonicotinic acid) under acidic or basic conditions. Studies on the hydrolysis of unsubstituted isonicotinamide in concentrated hydrochloric acid have shown that the reaction proceeds to completion upon heating. acs.org This transformation is fundamental for converting the amide into other functional groups via the carboxylic acid intermediate.

Dehydration to Nitrile: Primary amides can be dehydrated to form nitriles. This is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). rsc.orgmasterorganicchemistry.com More modern and milder methods, such as catalytic Appel-type reactions, have also been developed. organic-chemistry.org Applying these conditions to this compound would yield 3,5-dichloro-4-cyanopyridine.

Amidation and Transamidation: While this compound is an amide itself, the corresponding carboxylic acid can be reacted with various amines to form different secondary or tertiary amides. This is a key reaction in "amidation chemistry." For example, isonicotinic acid has been reacted with aromatic amines like toluidine and xylidine to synthesize N-aryl isonicotinamides. ppublishing.org Similarly, 3,5-dichloroisonicotinic acid could serve as a precursor to a wide range of substituted amides.

Reduction: The amide group can be reduced to an amine (4-(aminomethyl)-3,5-dichloropyridine). This reduction is typically performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

N-Functionalization: The nitrogen atom of the primary amide can be functionalized. For example, N-alkylation can be achieved under basic conditions with alkyl halides, often facilitated by phase-transfer catalysis or microwave irradiation. escholarship.orgmdpi.com The amide nitrogen can also participate in condensation reactions, for instance, with aldehydes after conversion to a hydrazide, to form hydrazones. nih.gov

Table 3: Summary of Potential Reactions of the Amide Moiety

| Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Dehydration | P₂O₅, SOCl₂, or other dehydrating agents | Nitrile |

| Reduction | LiAlH₄ or BH₃ | Amine |

| N-Alkylation | Alkyl halide, base | N-Alkyl Amide |

Derivatization Strategies in Chemical Synthesis and Analytical Applications

Design and Synthesis of 3,5-Dichloroisonicotinamide Derivatives for Specific Research Purposes

The design and synthesis of derivatives of this compound are primarily driven by the pursuit of new therapeutic agents and research tools. The two main sites for derivatization are the amide group and the chloro-substituents on the pyridine (B92270) ring.

The amide functional group can be modified through various reactions. wikipedia.org For instance, condensation reactions with different amines, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), can yield a library of N-substituted derivatives. nih.gov This approach is fundamental in medicinal chemistry for exploring the structure-activity relationships of nicotinamide-based compounds. scispace.com

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen. wikipedia.orgmasterorganicchemistry.com This allows for the displacement of the chlorine atoms by various nucleophiles, such as amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful method for derivatization. organic-chemistry.orglibretexts.org These reactions enable the formation of carbon-carbon bonds by coupling the chlorinated pyridine with boronic acids or their esters. This strategy has been successfully employed for the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine, demonstrating the feasibility of selectively functionalizing dichlorinated pyridine rings. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling with various amines. wiley.com The choice of phosphine (B1218219) ligands is crucial for the efficiency of these reactions, with bulky, electron-rich ligands often favoring the coupling of aryl chlorides. wiley.com

Table 1: Synthetic Strategies for this compound Derivatives

| Derivatization Strategy | Target Site | Reagents and Conditions | Potential Derivative Class |

|---|---|---|---|

| Amide Condensation | Carboxamide | Amines, EDCI, HOBt | N-substituted amides |

| Nucleophilic Aromatic Substitution (SNAr) | Chloro-substituents | Amines, Alkoxides, Thiols, Base (e.g., K2CO3) | Amino-, alkoxy-, or thio-pyridines |

| Suzuki-Miyaura Coupling | Chloro-substituents | Arylboronic acids, Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., Na2CO3) | Aryl-substituted pyridines |

| Buchwald-Hartwig Amination | Chloro-substituents | Amines, Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand, Base (e.g., tBuONa) | Amino-substituted pyridines |

Methodologies for Enhancing Analytical Detection and Characterization through Derivatization

In analytical chemistry, derivatization is often employed to improve the detection and characterization of analytes by techniques such as liquid chromatography-mass spectrometry (LC-MS). For a compound like this compound, which may have limited volatility or ionization efficiency, derivatization can significantly enhance its analytical properties. libretexts.org

For LC-MS/MS analysis, derivatization reagents are chosen to introduce a readily ionizable group or a fragment that produces a characteristic product ion upon collision-induced dissociation (CID). ddtjournal.com This enhances sensitivity and selectivity. For instance, reagents that introduce a tertiary amine or a quaternary ammonium (B1175870) group can improve ionization efficiency in positive electrospray ionization (ESI) mode. While not directly applied to this compound in the reviewed literature, the principles are broadly applicable. For example, if a derivative of this compound were synthesized to contain a hydroxyl group, it could be derivatized with reagents like isonicotinoyl chloride to enhance its detection. nih.gov

Chemical derivatization can also improve chromatographic separation by altering the polarity and retention time of the analyte. By introducing a more hydrophobic moiety, the retention of a polar compound on a reversed-phase column can be increased. nih.gov

Table 2: Derivatization Approaches for Enhanced Analytical Detection

| Analytical Technique | Derivatization Goal | Example Reagent Class | Potential Benefit for this compound Derivatives |

|---|---|---|---|

| LC-MS/MS (ESI+) | Enhance ionization efficiency | Reagents with tertiary/quaternary amines | Improved sensitivity and lower limits of detection |

| LC-MS/MS | Introduce a specific fragmentable tag | Dansyl chloride (for amino or hydroxyl derivatives) | Selective and sensitive detection using multiple reaction monitoring (MRM) |

| HPLC-UV/Vis | Introduce a chromophore | Reagents with conjugated aromatic systems | Enhanced UV absorbance for detection |

| HPLC-Fluorescence | Introduce a fluorophore | Fluorescent tags (e.g., coumarins) | Highly sensitive and selective detection |

Derivatization Techniques for Structural Elucidation of Complex Products

Derivatization plays a crucial role in the structural elucidation of complex molecules by providing additional information for spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For derivatives of this compound, specific derivatization can help confirm the site of reaction and the stereochemistry of the product.

In mass spectrometry, the fragmentation pattern of a derivatized compound can provide clear evidence of its structure. The fragmentation of nicotinamide-derived pyridones, for example, serves as a fingerprint for their unambiguous identification. bioacts.com

Chemical Approaches for Introducing Probes or Tags into the Compound Structure

The introduction of probes or tags, such as fluorescent labels or biotin (B1667282), into the structure of this compound can transform it into a tool for chemical biology research. These labeled derivatives can be used to visualize the distribution of the compound in cells, identify its biological targets, or facilitate its purification from complex mixtures. nih.govbiotium.com

Fluorescent probes can be introduced by coupling the parent compound with a fluorophore. For instance, pyridine and pyrimidine-based fluorescent probes have been developed for bioimaging, demonstrating the utility of these heterocyclic scaffolds in probe design. nih.gov A derivative of this compound containing a reactive handle, such as an amino or carboxylic acid group, could be readily coupled to a variety of fluorescent dyes.

Biotinylation is another common strategy for tagging molecules. Biotin's high affinity for avidin (B1170675) and streptavidin allows for the sensitive detection and efficient purification of biotinylated molecules and their binding partners. bioacts.com

Bioorthogonal chemistry offers a sophisticated approach for labeling molecules in a biological environment without interfering with native biochemical processes. wikipedia.org This involves introducing a bioorthogonal functional group, such as an azide (B81097) or a strained alkyne, into the structure of this compound. researchgate.net This modified compound can then be selectively reacted with a probe containing the complementary functional group in a cellular context. nih.govresearchgate.net

Table 3: Strategies for Introducing Probes into the this compound Structure

| Probe/Tag Type | Introduction Strategy | Potential Application |

|---|---|---|

| Fluorescent Probe | Coupling with a fluorescent dye (e.g., coumarin, fluorescein) | Cellular imaging, fluorescence microscopy |

| Biotin Tag | Coupling with an activated biotin derivative | Affinity purification, pull-down assays, detection via streptavidin conjugates |

| Bioorthogonal Handle (e.g., azide, alkyne) | Incorporation of the functional group via synthesis | In vivo labeling and tracking of the compound |

Computational Chemistry and Theoretical Studies of 3,5 Dichloroisonicotinamide

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. DFT methods are used to solve the many-body Schrödinger equation, providing insights into electron distribution and orbital energies. For 3,5-dichloroisonicotinamide, these calculations would reveal its fundamental electronic properties.

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, various electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability.

Furthermore, DFT is used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions. For this compound, the electronegative chlorine, oxygen, and nitrogen atoms would be expected to create regions of negative potential, while hydrogen atoms would be associated with positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data for illustrative purposes, as specific published values for this compound were not identified.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure derived from quantum chemical calculations, chemists can forecast both reactivity and selectivity (regio-, chemo-, and stereoselectivity) in transformations involving this compound.

Global reactivity descriptors, derived from HOMO and LUMO energies, can provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

For predicting selectivity, especially in reactions like nucleophilic aromatic substitution (SNAr), computational methods are used to model the transition states of different possible reaction pathways. The pyridine (B92270) ring in this compound, being electron-deficient and substituted with two chlorine atoms, is a candidate for such reactions. Calculations can determine the activation energies for a nucleophile attacking the different positions on the ring, thereby predicting the most likely product. For instance, the relative stability of the Meisenheimer intermediates formed during nucleophilic attack at the C-3 versus the C-5 position could be calculated to predict regioselectivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV | Resistance to change in electron distribution; higher value indicates greater stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.35 eV | Ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.32 eV | Propensity of the molecule to accept electrons. |

Theoretical Investigations of Reaction Mechanisms and Energy Landscapes

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For a given transformation of this compound, theoretical studies can map out the entire potential energy surface (PES).

This involves locating and characterizing all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). By calculating the energies of these points, a reaction energy profile can be constructed. This profile visualizes the energy changes as the reaction progresses and reveals the activation energy (the energy barrier that must be overcome), which is the difference in energy between the reactants and the transition state.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the reactants and products (or intermediates). This detailed mapping of the energy landscape helps to elucidate complex, multi-step reaction mechanisms, validate proposed pathways, or even discover new, unexpected reaction routes.

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For this compound, an MD simulation would reveal the rotational dynamics around its single bonds, such as the bond connecting the carboxamide group to the pyridine ring. This helps in understanding the molecule's conformational preferences and the energy barriers between different conformers.

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvent molecules or a biological target like an enzyme. By simulating the compound in a box of water, for example, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions, providing a detailed picture of its solvation and interaction dynamics.

In Silico Screening and Virtual Library Design for Analog Development

In silico screening and virtual library design are computational strategies used to identify and prioritize new molecules with desired properties, accelerating the process of drug discovery and materials science. These methods leverage computational power to evaluate large numbers of compounds before committing to their synthesis.

Starting with the core structure of this compound, a virtual library of analogs could be created by computationally substituting different chemical groups at various positions on the molecule. For example, the chlorine atoms or the amide group could be replaced with other functional groups. This process can generate thousands or millions of virtual compounds.

This virtual library can then be screened in silico. This involves using computational models to predict properties such as binding affinity to a specific protein target (molecular docking), or physicochemical properties related to absorption, distribution, metabolism, and excretion (ADMET). Compounds that are predicted to have favorable properties are prioritized for synthesis and experimental testing, making the development of new analogs more efficient.

Exploration of Quantum Computational Chemistry Methodologies

The field of computational chemistry is continuously evolving, with new methodologies being developed to improve accuracy and efficiency. The study of molecules like this compound can serve as a platform for exploring and validating these emerging methods.

Quantum computational chemistry, for instance, is a nascent field that aims to use quantum computers to solve complex chemical problems that are intractable for classical computers. Simulating the electronic structure of even a relatively small molecule like this compound on a quantum computer could serve as a benchmark for testing new quantum algorithms.

Structure Activity Relationship Sar Studies of 3,5 Dichloroisonicotinamide Analogs

Principles for the Rational Design of 3,5-Dichloroisonicotinamide Analogs

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to optimize interactions with biological targets and improve drug-like properties. slideshare.net This process often begins with a detailed understanding of the target molecule or biological pathway of interest. youtube.com Key strategies in the design of novel this compound derivatives include modifications of the pyridine (B92270) ring, the amide functionality, and the introduction of various substituents to probe the electronic and steric requirements for activity. nih.govnih.gov

The pyridine ring is a common scaffold in drug discovery due to its ability to form hydrogen bonds, its polar and ionizable nature, and its presence in numerous biologically active compounds. researchgate.netnih.gov For this compound, the chlorine atoms at the 3 and 5 positions significantly influence the electronic properties of the pyridine ring, affecting its reactivity and potential interactions with biological targets. acs.org The design of analogs often involves:

Substitution on the Pyridine Ring: Introducing or modifying substituents at other positions of the pyridine ring can modulate the molecule's electronic and steric profile. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and influence its ability to participate in hydrogen bonding or metal coordination.

Modification of the Amide Group: The amide group is a crucial pharmacophore that can participate in hydrogen bonding as both a donor and an acceptor. Modifications such as N-alkylation or N-arylation can alter the molecule's lipophilicity, metabolic stability, and conformational preferences. researchgate.net

Bioisosteric Replacement: Replacing the chlorine atoms or the amide group with other functional groups that have similar steric and electronic properties (bioisosteres) can lead to analogs with improved properties. For example, replacing a chlorine atom with a trifluoromethyl group can enhance metabolic stability and binding affinity.

The design process is often iterative, involving cycles of design, synthesis, and biological testing to refine the SAR and progress towards compounds with the desired profile. slideshare.net

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for this compound analogs employs both qualitative and quantitative approaches to correlate structural features with chemical or biological activity.

Qualitative SAR approaches involve the systematic synthesis of a series of analogs and the comparison of their activities. By making discrete changes to the molecular structure and observing the effect on a particular property, researchers can infer which functional groups are important for activity. For example, a series of N-substituted this compound analogs could be synthesized to determine the optimal size and nature of the substituent on the amide nitrogen.

A hypothetical qualitative SAR study might reveal trends such as those illustrated in the table below, based on general principles observed in related nicotinamide (B372718) series. nih.gov

| Analog | Modification from this compound | Observed Change in a Hypothetical Activity |

|---|---|---|

| Analog A | Replacement of 3,5-dichloro with 3,5-dimethyl | Decreased activity, suggesting the importance of electron-withdrawing groups. |

| Analog B | N-methylation of the amide | Slight increase in activity, indicating some tolerance for small alkyl substituents. |

| Analog C | N-benzylation of the amide | Significant decrease in activity, suggesting steric hindrance is detrimental. |

| Analog D | Replacement of the amide with a thioamide | Maintained or slightly decreased activity, indicating the carbonyl oxygen may not be a critical hydrogen bond acceptor. |

These qualitative observations guide the next steps in the design and synthesis of more potent and specific analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or a specific chemical property. researchgate.netnih.gov This approach involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to build a predictive model.

For this compound analogs, a QSAR study would typically involve the following steps:

Data Set Selection: A set of structurally diverse this compound analogs with experimentally determined activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each analog.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HD_count + c

Where logP is the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. Such a model can then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Stereochemical and Conformational Effects on Reactivity and Interactions

The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformational preferences, can have a profound impact on its reactivity and interactions with biological macromolecules. For analogs of this compound, these factors are critical determinants of their chemical behavior.

Substituents on the pyridine ring or the amide nitrogen can introduce stereocenters, leading to enantiomers or diastereomers. These stereoisomers can exhibit different biological activities and metabolic profiles due to the stereospecific nature of biological receptors and enzymes.

The introduction of bulky substituents can restrict rotation around single bonds, leading to preferred conformations. For example, a large N-substituent on the amide group could favor a conformation where it is oriented away from the pyridine ring to minimize steric clash. The interplay of these conformational and stereochemical factors ultimately dictates how the molecule presents its key interacting groups to a binding site.

Correlation of Structural Modifications with Modified Chemical Behavior

Systematic structural modifications of this compound allow for the correlation of these changes with alterations in chemical behavior, such as reactivity, pKa, and lipophilicity.

Electronic Effects of Substituents: The electron-withdrawing nature of the two chlorine atoms in this compound decreases the basicity of the pyridine nitrogen compared to unsubstituted isonicotinamide (B137802). Replacing the chlorine atoms with electron-donating groups, such as methyl groups, would be expected to increase the basicity of the pyridine nitrogen. The electronic nature of substituents also influences the reactivity of the pyridine ring towards electrophilic or nucleophilic attack. acs.org

Lipophilicity: The introduction of hydrophobic or hydrophilic substituents can systematically alter the lipophilicity of the molecule, which is a critical parameter for its solubility and membrane permeability. For example, adding alkyl chains to the amide nitrogen would increase lipophilicity, while introducing hydroxyl or carboxyl groups would decrease it.

The following table provides a hypothetical correlation of structural modifications with changes in chemical properties for analogs of this compound, based on established chemical principles.

| Structural Modification | Predicted Effect on Pyridine Nitrogen pKa | Predicted Effect on Lipophilicity (logP) | Rationale |

|---|---|---|---|

| Replacement of 3,5-Cl with 3,5-F | Slight increase | Slight decrease | Fluorine is less electron-withdrawing than chlorine via induction but can be a weak pi-donor. Fluorine is less lipophilic than chlorine. |

| Introduction of a 2-amino group | Increase | Decrease | The amino group is electron-donating, increasing the basicity of the ring nitrogen. The amino group is polar and can participate in hydrogen bonding. |

| N-acetylation of the amide | No significant change | Slight increase | The modification is distant from the pyridine ring. The acetyl group adds a nonpolar methyl group. |

| Conversion of amide to carboxylic acid | No significant change | Significant decrease | The modification is distant from the pyridine ring. The carboxylic acid is a highly polar and ionizable group. |

By systematically studying these correlations, a comprehensive understanding of the SAR of this compound can be developed, paving the way for the design of new molecules with tailored chemical and biological properties.

Applications of 3,5 Dichloroisonicotinamide in Chemical Biology Research

3,5-Dichloroisonicotinamide as a Versatile Small Molecule Scaffold for Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov The development of these probes often starts from a core molecular structure, or "scaffold," which can be systematically modified to optimize potency, selectivity, and other properties. nih.gov The isonicotinamide (B137802) framework, a pyridine (B92270) ring with an amide group, is a common feature in many biologically active compounds. The presence of two chlorine atoms in this compound offers specific chemical properties that could make it a versatile scaffold.

The electron-withdrawing nature of the chlorine atoms can influence the reactivity and binding interactions of the molecule. Furthermore, these positions, along with others on the pyridine ring, provide potential sites for chemical modification. Synthetic chemistry strategies could be employed to attach various functional groups, such as affinity tags (like biotin), fluorescent reporters, or photoreactive groups, to the this compound core. unimi.itljmu.ac.uk This process of derivatization would transform the basic scaffold into a functional chemical probe designed for specific experimental applications, such as identifying its biological targets or visualizing its location within a cell. ljmu.ac.uk

Methodologies for Biological Target Identification of Small Molecules

Identifying the precise biological target of a small molecule is a critical step in understanding its mechanism of action. nih.govnih.gov Several powerful methodologies exist for this purpose, which can be broadly categorized into affinity-based and label-free methods.

Affinity-Based Pull-Down: This is a widely used biochemical technique to isolate binding partners for a small molecule from a complex mixture like a cell lysate. nih.gov The process involves chemically modifying the small molecule "bait" (which could be a derivative of a scaffold like this compound) by attaching an affinity tag, such as biotin (B1667282). nih.gov This tagged probe is then incubated with the biological sample. If the probe binds to its target protein(s), the entire complex can be "pulled down" from the lysate using beads coated with a protein that has a high affinity for the tag (e.g., streptavidin-coated beads for a biotin tag). The isolated proteins are then identified, typically using mass spectrometry. nih.gov Photo-affinity labeling is an advanced version of this method where the probe also contains a photoreactive group that forms a covalent bond with the target protein upon exposure to UV light, strengthening the interaction for easier isolation. mdpi.com

Label-Free Methods: These approaches identify molecular targets without requiring chemical modification of the small molecule, which can sometimes alter its binding activity. nih.gov Label-free techniques rely on detecting changes in the biophysical properties of a target protein when the small molecule binds to it. nih.gov

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated. The soluble, non-denatured proteins are then quantified. A target protein will show increased thermal stability (i.e., more of it will remain soluble at higher temperatures) in the presence of its binding ligand compared to untreated controls. mdpi.com

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can protect a target protein from being broken down by proteases. A cell lysate is treated with the small molecule and then with a protease. The target protein, stabilized by the bound molecule, will be more resistant to digestion than other proteins, and this difference can be detected by analyzing the remaining proteins. mdpi.com

Systems Biology Approaches: Systems biology integrates large-scale datasets ("omics" data) to understand the broader biological impact of a small molecule. nih.gov Instead of isolating a single target, these approaches analyze changes across the entire proteome, transcriptome, or metabolome after treatment with a compound. For instance, comparing the gene expression profiles of cells treated with an unknown compound to a database of profiles from compounds with known targets can suggest a mechanism of action. nih.gov These computational and data-intensive methods provide a holistic view of a compound's effects and can help identify not just direct targets but also the pathways and networks it perturbs. nih.govnih.gov

Development of Chemical Tools for Probing Biological Pathways and Processes

A well-characterized chemical probe, developed from a scaffold such as this compound, becomes a valuable tool for dissecting complex biological processes. nih.gov Unlike genetic methods like RNA interference (RNAi) or CRISPR, which alter the protein's expression level, a small molecule probe offers acute, dose-dependent, and often reversible control over a protein's function. This temporal control is a significant advantage for studying dynamic cellular events.

For example, a selective inhibitor can be used to determine the specific role of an enzyme in a signaling cascade. By adding the inhibitor at different times or concentrations and observing the cellular response, researchers can map the enzyme's position and function within the pathway. Probes equipped with fluorescent tags can be used in advanced microscopy techniques to track the target protein's location and movement within living cells, providing spatial and temporal information about biological processes.

Chemoinformatic and Bioinformatic Approaches in Exploring Chemical Biology Interactions

Chemoinformatics and bioinformatics are computational disciplines that are indispensable in modern chemical biology. nih.gov They leverage computer science, chemistry, and biology to analyze and predict the interactions between small molecules and biological systems.

Chemoinformatics focuses on the analysis of chemical data. This includes methods for:

Virtual Screening: Using computer models to screen vast digital libraries of small molecules to predict which ones are likely to bind to a specific protein target. This can be based on the molecule's shape (structure-based) or its similarity to known active compounds (ligand-based). nih.gov

QSAR (Quantitative Structure-Activity Relationship): Building mathematical models that correlate a molecule's chemical structure with its biological activity. These models can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds.

Bioinformatics involves the analysis of biological data, such as genomic and proteomic information. In the context of chemical biology, bioinformatics tools can:

Analyze the output from large-scale experiments, such as identifying proteins from mass spectrometry data in a pull-down experiment.

Predict potential binding sites or "pockets" on a protein's surface.

Compare protein sequences to identify conserved domains that might be important for binding. nih.gov

Together, these computational approaches accelerate the discovery and optimization of chemical probes by prioritizing which molecules to synthesize and test, and by helping to interpret the complex data generated from biological experiments. nih.gov

Role of 3,5 Dichloroisonicotinamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The unique arrangement of functional groups on the 3,5-dichloroisonicotinamide scaffold makes it a strategic starting point for the synthesis of elaborate organic molecules, particularly those containing heterocyclic systems like pyridine (B92270) and pyrimidine (B1678525) derivatives.

Pyridine Organic Ligands: The pyridine core is a fundamental component of many ligands used in coordination chemistry and catalysis. nih.govijnrd.org By selectively replacing the chlorine atoms on this compound with other functional groups through reactions like the Suzuki or Buchwald-Hartwig couplings, chemists can synthesize highly substituted pyridine derivatives. acs.orgnih.gov These derivatives can be designed to coordinate with metal centers, forming ligands with specific electronic and steric properties for applications in catalysis and materials science. nih.gov The amide group can also be involved in coordinating to a metal or can be modified to introduce other ligating functionalities.

Pyrimidine Derivatives: Pyrimidines are another critical class of heterocyclic compounds, forming the core of nucleic acids and numerous pharmaceuticals. bu.edu.eg The synthesis of pyrimidine rings often involves the condensation of a three-carbon unit with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg While not a direct precursor to the pyrimidine ring itself, this compound can be used to build molecules that incorporate a pyrimidine moiety. For instance, the amide nitrogen could be part of a larger structure that undergoes cyclization to form a fused pyrimidine system, such as in pyrido[2,3-d]pyrimidines. rsc.org Alternatively, the pyridine ring can be functionalized and then used as a substituent in a separate pyrimidine synthesis. nih.gov

The general synthetic utility is highlighted in the creation of complex research molecules. For example, the related compound 3,5-dichloroisonicotinic acid has been used in the synthesis of potent chemokine receptor binding agents, demonstrating how this scaffold can be incorporated into biologically active molecules through amide bond formation. google.com

Table 1: Representative Synthetic Transformations

| Reaction Type | Reagents/Catalysts | Resulting Structure | Application |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Palladium catalyst (e.g., PXPd2), Base (e.g., K2CO3) | Aryl-substituted isonicotinamide (B137802) | Formation of C-C bonds, synthesis of complex ligands |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted isonicotinamide | Formation of C-N bonds, introduction of new functional groups |

Intermediate in the Chemical Synthesis of Agrochemical Research Candidates

The pyridine ring is a common feature in many modern agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The specific substitution patterns on the ring are crucial for biological activity. Dichlorinated pyridine derivatives, such as isomers of this compound, are important intermediates in the development of new agrochemical candidates. nih.gov

The synthesis of novel crop protection products often involves the exploration of various substituted heterocyclic scaffolds to optimize efficacy and safety. tamu.edu this compound serves as a valuable starting material in this process. The two chlorine atoms provide handles for introducing a wide range of substituents via cross-coupling reactions, allowing chemists to systematically modify the molecule's properties. This approach is fundamental to structure-activity relationship (SAR) studies, where researchers fine-tune a molecule to maximize its desired effect on a target pest or weed while minimizing impact on non-target organisms. For example, related dichlorinated picolinic acids have been developed into commercial herbicides. researchgate.net The isonicotinamide scaffold itself is present in various biologically active compounds, and its derivatives are investigated for potential use in agriculture. researchgate.netiaea.org

Integration into Diverse Synthetic Pathways for Research Compounds

The concept of "building blocks" in chemistry refers to relatively simple molecules that can be readily incorporated into larger, more complex structures. researchgate.netnih.govwhiterose.ac.uk this compound fits this description perfectly due to its well-defined reactive sites.

The differential reactivity of the functional groups allows for its stepwise integration into synthetic pathways. For instance, one chlorine atom might be selectively displaced under a specific set of reaction conditions, leaving the second chlorine and the amide group untouched for subsequent transformations. nih.gov This controlled, sequential modification is a cornerstone of modern organic synthesis, enabling the efficient construction of target molecules without the need for extensive use of protecting groups.

This building block approach is central to diversity-oriented synthesis (DOS), a strategy used to create large collections of structurally diverse molecules for high-throughput screening in drug and agrochemical discovery. nih.gov Starting from this compound, a library of compounds can be generated by reacting it with a variety of coupling partners, amines, or other reagents, leading to a wide array of novel chemical entities for biological evaluation. nih.gov

Development of Catalyst Ligands Incorporating the Isonicotinamide Scaffold

In the field of catalysis, ligands play a critical role in modulating the activity, selectivity, and stability of a metal catalyst. dtic.mil Pyridine-based structures are among the most common and effective ligand scaffolds due to the strong coordination of the pyridine nitrogen to a wide range of transition metals. uvic.ca

The this compound framework is an attractive candidate for the development of new catalyst ligands. The two chlorine atoms serve as anchor points for introducing other coordinating groups, such as phosphines, amines, or other heterocycles, through cross-coupling reactions. This allows for the synthesis of bidentate or polydentate ligands where the isonicotinamide core acts as a rigid backbone, precisely positioning the coordinating atoms around a metal center. The amide group can also participate in catalysis, either by acting as a secondary coordination site or by influencing the electronic environment of the catalyst through hydrogen bonding or steric effects. The ability to systematically vary the substituents at the 3- and 5-positions provides a powerful tool for tuning the ligand's properties to optimize the performance of a specific catalytic reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.